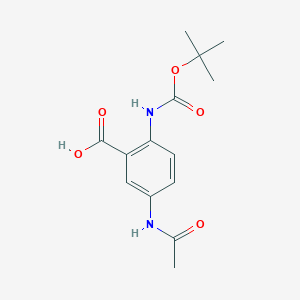

Boc-5-acetamido-2-aminobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-5-acetamido-2-aminobenzoic acid is a chemical compound with the molecular formula C14H18N2O5 and a molar mass of 294.3 g/mol . It is known for its applications in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions

Boc-5-acetamido-2-aminobenzoic acid can be synthesized through a multi-step process. One common method involves the protection of the amino group of 5-amino-2-acetamidobenzoic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions

Boc-5-acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out in polar aprotic solvents like DCM or acetonitrile.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to capture the by-products.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used in substitution reactions. For deprotection reactions, the primary product is the free amine derivative of 5-acetamido-2-aminobenzoic acid .

科学研究应用

Peptide Synthesis

Overview:

Boc-5-acetamido-2-aminobenzoic acid serves as a protecting group in peptide synthesis. Protecting groups are crucial for selectively modifying amino acids without affecting other functional groups.

Case Study:

In a study on peptide synthesis, Boc-protected amino acids were utilized to create complex peptides with specific biological activities. The protection allowed for the sequential addition of amino acids while preventing unwanted reactions at the amine or carboxylic acid functionalities .

Drug Development

Overview:

The compound plays a vital role in the development of pharmaceuticals, particularly as a scaffold for creating bioactive compounds that target specific biological pathways.

Case Study:

Research has demonstrated that derivatives of this compound exhibit enhanced oral bioavailability and reduced metabolic inactivation when used as prodrugs. These modifications have shown promise in revitalizing older drugs with poor pharmacokinetic profiles, such as para-aminosalicylic acid (PAS), which is used in tuberculosis treatment .

Bioconjugation

Overview:

this compound is employed in bioconjugation processes to facilitate the attachment of biomolecules like proteins and nucleic acids to surfaces or other molecules.

Case Study:

In drug delivery systems, researchers have utilized this compound to enhance the efficacy of targeted therapies by improving the stability and solubility of conjugated biomolecules. This application is particularly beneficial in developing targeted cancer therapies .

Analytical Chemistry

Overview:

The compound is also used in various analytical techniques, including chromatography, to separate and identify complex mixtures in biological samples.

Case Study:

In a study focused on the analysis of drug metabolites, this compound was employed as a derivatization agent in high-performance liquid chromatography (HPLC), improving the detection limits and resolution of analytes .

Material Science

Overview:

Its unique properties are leveraged in developing advanced materials, including polymers and coatings that require specific functional groups for enhanced performance.

Case Study:

Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in biomedical devices and smart coatings .

Data Summary Table

作用机制

The mechanism of action of Boc-5-acetamido-2-aminobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .

相似化合物的比较

Similar Compounds

- Boc-5-acetamidoanthranilic acid

- 5-acetamido-2-(tert-butoxycarbonylamino)benzoic acid

Uniqueness

Boc-5-acetamido-2-aminobenzoic acid is unique due to its specific structure, which includes both an acetamido group and a Boc-protected amino group. This dual functionality makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

生物活性

Boc-5-acetamido-2-aminobenzoic acid (Boc-AABA) is a chemically modified derivative of 5-acetamido-2-aminobenzoic acid, featuring a tert-butyloxycarbonyl (Boc) protective group. This modification enhances its stability, solubility, and potential biological applications. The compound has garnered attention due to its promising biological activities, particularly in the realms of analgesic and anti-inflammatory properties. This article delves into the biological activity of Boc-AABA, supported by relevant data tables and research findings.

- Molecular Formula : C14H18N2O5

- Molecular Weight : 294.30 g/mol

The Boc group serves to protect the amino functionality, allowing for greater stability during chemical reactions and biological interactions. This property makes Boc-AABA a valuable compound in peptide synthesis and proteomics research.

Biological Activity Overview

Boc-AABA exhibits several notable biological activities, primarily related to its interaction with cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs. Similar compounds have shown significant analgesic effects through COX inhibition, suggesting that Boc-AABA may possess comparable pharmacological properties.

Key Biological Activities

-

Analgesic Effects :

- Compounds structurally related to Boc-AABA have demonstrated analgesic properties by inhibiting COX enzymes, particularly COX-2, which is associated with inflammation and pain.

- In vitro studies indicate that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit improved binding affinity to COX-2 receptors, enhancing their analgesic potential .

- Anti-inflammatory Activity :

Comparative Analysis with Related Compounds

The following table summarizes key structural analogs of Boc-AABA and their associated biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Acetamido-2-hydroxybenzoic acid | C9H10N2O3 | Analgesic properties; COX inhibitor |

| 5-Acetamido-2-amino benzoic acid | C9H10N2O3 | Precursor compound; used in drug synthesis |

| 4-Acetamidobenzoic acid | C9H11N1O3 | Similar structure; used as an analgesic |

Uniqueness : The presence of the Boc group in Boc-AABA enhances its stability and reactivity compared to unprotected derivatives, making it particularly valuable in synthetic applications where controlled reactivity is essential.

Case Studies and Research Findings

- In Vivo Studies :

- Molecular Docking Studies :

- Pharmacokinetic Evaluations :

属性

IUPAC Name |

5-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-8(17)15-9-5-6-11(10(7-9)12(18)19)16-13(20)21-14(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOIHHGLRASUAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。